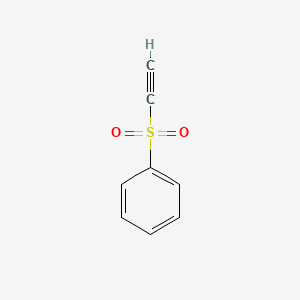

Benzene, (ethynylsulfonyl)-

Description

Structure

3D Structure

Properties

CAS No. |

32501-94-3 |

|---|---|

Molecular Formula |

C8H6O2S |

Molecular Weight |

166.20 g/mol |

IUPAC Name |

ethynylsulfonylbenzene |

InChI |

InChI=1S/C8H6O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h1,3-7H |

InChI Key |

YJXUPTKKHWCODV-UHFFFAOYSA-N |

Canonical SMILES |

C#CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (Ethynylsulfonyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for obtaining (ethynylsulfonyl)benzene, a valuable reagent in organic synthesis, particularly in cycloaddition reactions and as an acetylene equivalent. This document provides a comparative analysis of key methodologies, complete with detailed experimental protocols and quantitative data to facilitate reproducible research.

Introduction

(Ethynylsulfonyl)benzene, also known as ethynyl phenyl sulfone, is an important building block in modern synthetic chemistry. Its electron-withdrawing sulfonyl group activates the alkyne functionality, making it a potent Michael acceptor and a versatile component in various chemical transformations. This guide focuses on the most prevalent and efficient methods for its preparation, including the widely utilized sulfonylation of silylated acetylenes and a modern one-pot, three-component approach.

Key Synthetic Pathways

Two principal routes for the synthesis of (ethynylsulfonyl)benzene are highlighted here due to their efficiency and practicality in a laboratory setting.

-

Simplified One-Step Synthesis from Bis(trimethylsilyl)acetylene (BTMSA) : This method offers a direct and efficient conversion of a commercially available starting material to the desired product.[1]

-

Two-Step Synthesis via a Silylated Intermediate : A well-established procedure that isolates an intermediate, phenyl 2-(trimethylsilyl)ethynyl sulfone, before subsequent desilylation. This approach can be beneficial for ensuring high purity of the final compound.[2]

-

One-Pot, Three-Component Synthesis : A contemporary and highly adaptable method that constructs the molecule from three distinct components in a single reaction vessel, offering significant advantages in terms of operational simplicity and time efficiency.[3]

The logical workflow for selecting a synthetic approach is outlined below.

Caption: Decision workflow for selecting a synthesis pathway.

Comparative Data of Synthesis Pathways

The following table summarizes the quantitative data for the different synthesis routes, allowing for a direct comparison of their efficiencies.

| Synthesis Pathway | Starting Materials | Key Reagents | Solvent | Yield (%) | Reference |

| Simplified One-Step from BTMSA | Bis(trimethylsilyl)acetylene, Benzenesulfonyl chloride | Aluminum chloride, Silica gel | Dichloromethane | ~60-65 | [1] |

| Two-Step via Silylated Intermediate | Bis(trimethylsilyl)acetylene, Benzenesulfonyl chloride | Aluminum chloride, K₂CO₃/KHCO₃ | Dichloromethane, Methanol | ~79-80* | [2] |

| One-Pot, Three-Component | Bromobenzene, Triisopropylsilylacetylene-ethynylbenziodoxolone (TIPS-EBX), DABCO·SO₂ (DABSO) | n-BuLi, MgBr₂·OEt₂ | THF | 85 | [3] |

*Note: Yield is for the analogous p-tolyl 2-(trimethylsilyl)ethynyl sulfone synthesis, which is expected to be similar for the phenyl derivative.

Detailed Experimental Protocols

Simplified One-Step Synthesis from Bis(trimethylsilyl)acetylene (BTMSA)

This procedure, adapted from Chen and Trudell, streamlines the synthesis into a single reaction and purification sequence.[1]

Reaction Scheme:

Caption: One-step synthesis from BTMSA.

Protocol:

-

To a solution of bis(trimethylsilyl)acetylene (1 equivalent) in anhydrous dichloromethane at 0°C, add anhydrous aluminum chloride (1 equivalent).

-

Slowly add benzenesulfonyl chloride (1 equivalent) to the stirred mixture.

-

Allow the reaction to proceed at 0°C, monitoring by thin-layer chromatography (TLC) for the consumption of starting materials.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and 20% hydrochloric acid.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which contains phenyl 2-(trimethylsilyl)ethynyl sulfone.

-

Dissolve the crude residue in a minimal amount of 30% ethyl acetate/petroleum ether.

-

Apply the solution to a pre-packed silica gel column for flash chromatography. The silica gel facilitates the desilylation.

-

Elute with 30% ethyl acetate/petroleum ether.

-

Combine the fractions containing the product and concentrate under reduced pressure to yield (ethynylsulfonyl)benzene as a white crystalline solid.

Two-Step Synthesis via a Silylated Intermediate

This method, based on the procedure for the p-tolyl analog from Organic Syntheses, involves the isolation of the silylated intermediate.[2]

Reaction Scheme:

Caption: Two-step synthesis via a silylated intermediate.

Protocol:

Step A: Phenyl 2-(trimethylsilyl)ethynyl sulfone

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend freshly powdered anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

-

Add benzenesulfonyl chloride (1.1 equivalents) and stir the mixture for 20 minutes at room temperature.

-

Cool the mixture to 0°C in an ice bath and add a solution of bis(trimethylsilyl)acetylene (1 equivalent) in dry dichloromethane dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Hydrolyze the reaction by pouring it into a slurry of 20% hydrochloric acid and ice.

-

Separate the organic layer, wash twice with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent in a rotary evaporator to yield a solid.

-

Recrystallize the crude product from light petroleum ether to obtain phenyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Step B: (Ethynylsulfonyl)benzene

-

In a three-necked flask, dissolve the phenyl 2-(trimethylsilyl)ethynyl sulfone (1 equivalent) from Step A in reagent-grade methanol.

-

Prepare a buffer solution of potassium carbonate (e.g., 6.2 x 10⁻³ M) and potassium bicarbonate (e.g., 6.2 x 10⁻³ M) in water.

-

Add the buffer solution to the methanol solution at a rate that maintains the reaction temperature around 30°C.

-

After the addition, stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Pour the mixture into a separatory funnel containing water and extract with dichloromethane or diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield (ethynylsulfonyl)benzene. Further purification can be achieved by recrystallization.

One-Pot, Three-Component Synthesis

This modern approach, reported by Brand and Waser, provides a rapid and versatile entry to arylalkynyl sulfones.[3]

Reaction Scheme:

Caption: One-pot, three-component synthesis pathway.

Protocol:

-

To a solution of bromobenzene (1.2 equivalents) in anhydrous THF at -78°C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir for 30 minutes.

-

Add a solution of MgBr₂·OEt₂ (1.3 equivalents) in THF and stir the resulting mixture for another 30 minutes at -78°C.

-

Add DABSO (DABCO·SO₂) (1.5 equivalents) in one portion and stir the reaction mixture at -78°C for 1 hour.

-

Add a solution of TIPS-ethynyl-benziodoxolone (TIPS-EBX) (1.0 equivalent) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the triisopropylsilyl-protected ethynyl phenyl sulfone.

-

The TIPS group can be removed using standard conditions (e.g., TBAF in THF) to yield (ethynylsulfonyl)benzene.

Conclusion

The synthesis of (ethynylsulfonyl)benzene can be accomplished through several effective methods. The choice of pathway depends on the availability of starting materials, desired scale, and the need for operational simplicity versus stringent purity control. The simplified one-step method from BTMSA is highly efficient for producing multigram quantities with minimal purification steps.[1][4] The two-step procedure allows for the isolation of a key intermediate, which may be advantageous for certain applications requiring exceptionally high purity.[2] For researchers interested in generating a library of substituted arylalkynyl sulfones, the one-pot, three-component synthesis offers remarkable flexibility and good to excellent yields.[3] Each of the detailed protocols in this guide provides a solid foundation for the successful synthesis of this versatile chemical building block.

References

The Advent of a Versatile Functional Group: A Technical History of Ethynylsulfonyl Compounds

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and evolving applications of ethynylsulfonyl compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey of this versatile functional group from its early synthetic origins to its current prominence in covalent inhibitor design and chemical biology.

The story of ethynylsulfonyl compounds is one of gradual recognition of a uniquely reactive and functionally significant chemical entity. While related structures were known earlier, the deliberate synthesis and characterization of the ethynylsulfonyl group marked a significant advancement in organic chemistry. Early research laid the groundwork for what would become a critical component in the modern medicinal chemist's toolkit.

From Precursors to Precision: The Early Synthesis of Ethynylsulfonyl Compounds

The historical roots of ethynylsulfonyl chemistry can be traced back to the mid-20th century with the development of related vinylsulfonyl compounds. A key milestone was the preparation of ethylenesulfonyl fluoride, a precursor to the ethynylsulfonyl moiety, as described in a 1950 patent. This early work on unsaturated sulfonyl fluorides set the stage for the later synthesis of their acetylenic counterparts.

The first definitive syntheses of acetylenic sulfones began to appear in the chemical literature in the latter half of the 20th century. These initial methods often involved the reaction of metal acetylides with sulfonylating agents. For instance, the synthesis of phenyl ethynyl sulfone was a notable achievement, providing chemists with a stable and reactive building block for further exploration.

Key Early Synthetic Methodologies: A Summary

| Starting Materials | Reagents | Product | Reported Yield (%) | Reference |

| Metal Acetylide (e.g., Sodium Phenylacetylide) | Arylsulfonyl Chloride (e.g., Benzenesulfonyl chloride) | Phenyl Ethynyl Sulfone | Varies | Foundational Synthetic Papers |

| Terminal Alkyne | Sulfonyl Halide, Base | Alkynyl Sulfone | Varies | Foundational Synthetic Papers |

| Ethylene Sulfonyl Chloride | Inorganic Fluoride (e.g., KF) | Ethylene Sulfonyl Fluoride | 75% | US Patent 2653973A[1] |

The Rise of Ethynylsulfonyl Compounds in Drug Discovery

The unique chemical properties of the ethynylsulfonyl group, particularly the electrophilicity of the alkyne and the leaving group ability of the sulfonyl moiety, did not go unnoticed by medicinal chemists. The realization that this functional group could act as a Michael acceptor and a covalent warhead propelled its adoption in the design of targeted covalent inhibitors.

Ethynylsulfonyl fluoride (ESF) has emerged as a particularly important reagent in this field. Its ability to covalently modify specific amino acid residues, such as cysteine and lysine, within a protein's binding site has led to the development of highly potent and selective therapeutic agents. This targeted approach offers significant advantages in terms of drug efficacy and duration of action.

The Mechanism of Covalent Inhibition

The inhibitory action of ethynylsulfonyl compounds stems from their ability to form a stable covalent bond with a nucleophilic residue on the target protein. This process, often a Michael addition, is highly specific and irreversible under physiological conditions.

Figure 1. Covalent modification of a target protein by an ethynylsulfonyl compound.

Experimental Protocols: Foundational Synthetic Procedures

The following protocols are representative of the early methods used to synthesize key precursors and ethynylsulfonyl compounds.

Synthesis of Ethylene Sulfonyl Fluoride

Reference: US Patent 2,653,973 (1953)[1]

Procedure:

-

68.5 g of ethylenesulfonyl chloride and 65 g of potassium fluoride in 85 ml of water were combined.[1]

-

The resulting mixture was shaken for a period of 5.5 hours.[1]

-

The organic layer was separated and extracted with ether.

-

Distillation of the ether extract after drying yielded 44.4 g (a 75% theoretical yield) of ethylenesulfonyl fluoride with a boiling point of 44-46°C at 50 mm Hg.[1]

General Procedure for the Synthesis of Arylalkynyl Sulfones

While the very first synthesis is not detailed in the provided search results, later "new" and "simplified" methods from the 1980s and 1990s built upon earlier, less efficient procedures. These generally involved the reaction of a metal acetylide with an arylsulfonyl chloride.

Conceptual Workflow:

Figure 2. A generalized workflow for the synthesis of arylalkynyl sulfones.

The Future of Ethynylsulfonyl Compounds

The unique reactivity of ethynylsulfonyl compounds continues to be exploited in various areas of chemical research and development. Their role in the synthesis of complex molecules and as probes for understanding biological processes is expanding. The ongoing development of new synthetic methodologies promises to provide even greater access to a diverse range of these valuable compounds, ensuring their continued impact on science and medicine. The journey of ethynylsulfonyl compounds from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to the enduring power of fundamental chemical research.

References

An In-depth Technical Guide to Benzene, (ethynylsulfonyl)- (CAS 32501-94-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene, (ethynylsulfonyl)-, also known as ethynyl phenyl sulfone, is a versatile bifunctional reagent in organic synthesis. Its chemical structure, featuring both an activated triple bond and a phenylsulfonyl group, imparts unique reactivity, making it a valuable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, particularly its utility in cycloaddition and Michael addition reactions for the synthesis of precursors to biologically active molecules. While the direct incorporation of Benzene, (ethynylsulfonyl)- into a marketed drug is not prominently documented, its role as a building block in medicinal chemistry is noteworthy. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of its synthetic and reactive pathways.

Chemical and Physical Properties

Benzene, (ethynylsulfonyl)- is an organic compound with the chemical formula C₈H₆O₂S.[1] It is recognized for its utility as an acetylene equivalent in various chemical transformations.[2]

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 32501-94-3 | [1] |

| Molecular Formula | C₈H₆O₂S | [1] |

| Molecular Weight | 166.20 g/mol | [1] |

| IUPAC Name | ethynylsulfonylbenzene | PubChem |

| Synonyms | Ethynyl phenyl sulfone, Phenylsulfonylacetylene | [1] |

| Canonical SMILES | C#CS(=O)(=O)C1=CC=CC=C1 | PubChem |

| InChI Key | YJXUPTKKHWCODV-UHFFFAOYSA-N | PubChem |

| XLogP3 | 0.9 | PubChem |

| Boiling Point | 103–105 °C at 0.01 mmHg | ResearchGate |

Synthesis

A simplified and efficient one-pot synthesis of ethynyl phenyl sulfone has been developed, offering good yields and high purity, making it suitable for large-scale preparation.[2]

Experimental Protocol: One-Pot Synthesis

This method utilizes the aluminum chloride-mediated sulfonylation of bis(trimethylsilyl)acetylene (BTMSA) followed by in-situ desilylation.[2]

Materials:

-

Bis(trimethylsilyl)acetylene (BTMSA)

-

Benzenesulfonyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Standard laboratory glassware and purification apparatus

Procedure: [2]

-

A preformed complex of benzenesulfonyl chloride and aluminum chloride is prepared in dichloromethane at 0°C.

-

Bis(trimethylsilyl)acetylene (BTMSA) is added to the reaction mixture.

-

The reaction proceeds to form the intermediate, phenyl 2-(trimethylsilyl)ethynyl sulfone.

-

Following the reaction, a standard aqueous work-up is performed.

-

The crude product is then subjected to flash chromatography on silica gel. The silica gel facilitates the desilylation of the intermediate.

-

Elution from the silica gel column yields the final product, ethynyl phenyl sulfone, in approximately 65% yield.[2]

Reactivity and Applications in Organic Synthesis

The electron-withdrawing nature of the sulfonyl group significantly activates the alkyne moiety, making Benzene, (ethynylsulfonyl)- a potent dienophile and Michael acceptor.

Cycloaddition Reactions

Benzene, (ethynylsulfonyl)- is widely employed as an acetylene equivalent in [4+2] cycloaddition reactions (Diels-Alder reactions).[2] It readily reacts with a variety of dienes to form substituted cyclohexadiene derivatives. This reactivity is particularly useful in the synthesis of complex bicyclic systems.

One notable application is in the construction of 7-azabicyclo[2.2.1]heptadiene and 7-azabicyclo[2.2.1]heptane systems.[2] These scaffolds are precursors to epibatidine analogues, a class of compounds with significant biological activity.

Michael Addition Reactions

The polarized nature of the triple bond in Benzene, (ethynylsulfonyl)- makes it a strong Michael acceptor. It readily undergoes conjugate addition with a wide range of nucleophiles, such as amines, thiols, and carbanions. This reaction is a powerful tool for the formation of new carbon-heteroatom and carbon-carbon bonds, leading to highly functionalized vinyl sulfones.

Relevance in Drug Discovery and Development

While specific drugs containing the Benzene, (ethynylsulfonyl)- moiety are not readily identified in publicly available literature, the broader class of sulfone-containing compounds is of significant interest in medicinal chemistry. Sulfones and sulfonamides are present in a wide array of therapeutic agents, including antibiotics, anticancer drugs, and anti-inflammatory agents.[3][4][5] The vinyl sulfone motif, which can be generated from Benzene, (ethynylsulfonyl)-, is a key structural unit in several drug candidates and has been utilized in the design of chemotherapeutics.[3][6]

The primary role of Benzene, (ethynylsulfonyl)- in a drug development context appears to be as a versatile building block for the synthesis of complex molecular scaffolds that can serve as precursors to biologically active molecules. As mentioned, its use in synthesizing 7-azabicyclo[2.2.1]heptane derivatives highlights its potential in accessing novel chemical entities for drug discovery programs.[2]

At present, there is no available information in the scientific literature detailing specific signaling pathways that are directly modulated by Benzene, (ethynylsulfonyl)-. Its utility is primarily established in the realm of synthetic organic chemistry as a reagent for constructing more complex molecules that may, in turn, exhibit biological activity.

Conclusion

Benzene, (ethynylsulfonyl)- (CAS 32501-94-3) is a valuable and reactive building block in organic synthesis. Its facile one-pot synthesis and its predictable reactivity in cycloaddition and Michael addition reactions make it an attractive tool for chemists. While its direct application in pharmaceuticals is not yet established, its role in the synthesis of complex heterocyclic systems, which are often privileged structures in medicinal chemistry, underscores its importance for the drug discovery and development community. Further research into the biological activities of the unique products derived from this reagent may reveal novel therapeutic applications.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent applications of vinyl sulfone motif in drug design and discovery. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzene, (ethynylsulfonyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, (ethynylsulfonyl)-, also known as (ethynylsulfonyl)benzene or phenyl ethynyl sulfone, is an organic compound with the chemical formula C₈H₆O₂S.[1] Its structure features a benzene ring attached to an ethynylsulfonyl group. This unique combination of a rigid acetylenic moiety and a strongly electron-withdrawing sulfonyl group makes it a subject of interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its synthesis, and relevant spectral data.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Benzene, (ethynylsulfonyl)-. Due to limited experimentally determined data for this specific compound, computed properties from reliable databases are also included.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆O₂S | PubChem[1] |

| Molecular Weight | 166.20 g/mol | PubChem[1] |

| IUPAC Name | ethynylsulfonylbenzene | PubChem[1] |

| CAS Number | 32501-94-3 | PubChem[1] |

| Canonical SMILES | C#CS(=O)(=O)C1=CC=CC=C1 | PubChem[1] |

| InChI | InChI=1S/C8H6O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h1,3-7H | PubChem[1] |

| InChIKey | YJXUPTKKHWCODV-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Exact Mass | 166.00885060 Da | PubChem[1] |

Experimental Physical Properties

Experimental data for Benzene, (ethynylsulfonyl)- is sparse. The following data is for the closely related and often synonymously used "phenyl ethynyl sulfone."

| Property | Value | Conditions | Source |

| Physical State | Yellowish liquid | - | Synthetic Communications, 1994[2] |

| Boiling Point | 84-85 °C | 0.09 torr | Synthetic Communications, 1994[2] |

Note: Another literature source reports a boiling point of 98 °C at 0.1 torr.[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of Benzene, (ethynylsulfonyl)-.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation | Source |

| 3281.5 | ≡C-H stretch | Synthetic Communications, 1994[2] |

| 2072.9 | C≡C stretch | Synthetic Communications, 1994[2] |

| 1342.3 | Asymmetric SO₂ stretch | Synthetic Communications, 1994[2] |

| 1167.3 | Symmetric SO₂ stretch | Synthetic Communications, 1994[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data was recorded in CDCl₃.

¹H NMR:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 8.02 | m | 2H | Aromatic protons | Synthetic Communications, 1994[2] |

| 7.71 | m | 1H | Aromatic proton | Synthetic Communications, 1994[2] |

| 7.60 | m | 2H | Aromatic protons | Synthetic Communications, 1994[2] |

| 3.47 | s | 1H | Acetylenic proton | Synthetic Communications, 1994[2] |

¹³C NMR:

| Chemical Shift (δ) ppm | Assignment | Source |

| 140.2 | Aromatic carbon | Synthetic Communications, 1994[2] |

| 136.5 | Aromatic carbon | Synthetic Communications, 1994[2] |

| 128.3 | Aromatic carbon | Synthetic Communications, 1994[2] |

| 127.2 | Aromatic carbon | Synthetic Communications, 1994[2] |

| 82.2 | Acetylenic carbon | Synthetic Communications, 1994[2] |

| 79.7 | Acetylenic carbon | Synthetic Communications, 1994[2] |

Experimental Protocols

Synthesis of Phenyl Ethynyl Sulfone

A simplified, one-step method for the synthesis of phenyl ethynyl sulfone has been reported, which is conducive to multigram synthesis.[2]

Materials:

-

Bis(trimethylsilyl)acetylene (BTMSA)

-

Benzenesulfonyl chloride

-

Powdered aluminum chloride

-

Silica gel for flash chromatography

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure:

-

The sulfonylation of bis(trimethylsilyl)acetylene (8.5 g, 50 mmol) is carried out using benzenesulfonyl chloride (9.7 g, 55 mmol) and powdered aluminum chloride (7.4 g, 55 mmol).[2]

-

Upon completion of the reaction, the resulting liquid residue is subjected to work-up.[2]

-

The crude product is purified by flash chromatography on a silica gel column.[2]

-

The sample is eluted with 20% EtOAc in petroleum ether.[2]

-

Fractions containing the desired product are collected and concentrated under reduced pressure to afford phenyl ethynyl sulfone as a yellowish liquid (5.4 g, 65% yield).[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the one-step synthesis of phenyl ethynyl sulfone from bis(trimethylsilyl)acetylene.

Caption: One-step synthesis of Phenyl Ethynyl Sulfone.

Reactivity and Potential Applications

The ethynylsulfonyl group is a potent Michael acceptor, making Benzene, (ethynylsulfonyl)- a versatile reagent in organic synthesis, particularly in cycloaddition reactions.[2] Its reactivity also suggests potential applications in drug development as a covalent modifier of biological targets, although specific biological activities have not been extensively documented in the readily available literature. The electron-withdrawing nature of the phenylsulfonyl group significantly influences the reactivity of the alkyne moiety.

Conclusion

Benzene, (ethynylsulfonyl)- is a compound with interesting chemical properties stemming from its unique molecular architecture. While comprehensive experimental data remains limited, the available information on its synthesis and spectral characteristics provides a solid foundation for researchers. Further investigation into its reactivity profile and biological activity could unveil novel applications in both synthetic chemistry and pharmacology.

References

An In-Depth Technical Guide to Sulfonyl-Alkynes in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl-alkynes are a class of organic compounds characterized by the presence of a sulfonyl group (R-SO₂-) directly attached to an alkyne functionality (-C≡C-). This unique structural motif imparts distinct chemical properties, rendering them versatile building blocks in modern organic synthesis. The strong electron-withdrawing nature of the sulfonyl group significantly activates the alkyne, making it susceptible to a variety of nucleophilic and cycloaddition reactions.[1] This enhanced reactivity, coupled with the inherent synthetic utility of the alkyne, has led to their increasing application in the synthesis of complex molecules, including heterocycles and pharmacologically active agents.[2] In medicinal chemistry, the sulfonyl group is a well-established pharmacophore known to improve metabolic stability, solubility, and binding affinity of drug candidates.[3] The incorporation of a sulfonyl-alkyne moiety into a molecule can, therefore, offer a powerful strategy for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of sulfonyl-alkynes, with a focus on their utility in drug discovery and development.

Synthesis of Sulfonyl-Alkynes

The preparation of sulfonyl-alkynes can be achieved through several synthetic routes. Key methods include the halosulfonylation of alkynes, copper-catalyzed reactions, and electrochemical approaches.

Halosulfonylation of Alkynes

A prominent method for the synthesis of vinyl sulfones, which can be precursors to sulfonyl-alkynes, is the direct halosulfonylation of alkynes. This reaction typically involves the addition of a sulfonyl halide across the triple bond. For instance, the iodosulfonylation of alkynes with sulfonyl hydrazides in the presence of an iodine source provides a direct route to β-iodovinyl sulfones.[4] These intermediates can then be subjected to elimination reactions to furnish the corresponding sulfonyl-alkynes.

A variety of conditions have been developed to promote this transformation, including the use of ultrasound irradiation which can significantly accelerate the reaction.[4] Metal-free conditions have also been reported, offering a greener alternative.[4] The stereoselectivity of the addition is often high, predominantly yielding the (E)-isomer of the β-halovinyl sulfone.[4]

Table 1: Selected Examples of Iodosulfonylation of Alkynes

| Alkyne Substrate | Sulfonylating Agent | Iodine Source | Catalyst/Conditions | Product | Yield (%) | Reference |

| Phenylacetylene | p-Toluenesulfonyl hydrazide | KI | H₂O₂, Ultrasound, rt, 2 min | (E)-1-Iodo-2-(p-tolylsulfonyl)ethene | 92 | [4] |

| 1-Octyne | p-Toluenesulfonyl hydrazide | KI | H₂O₂, Ultrasound, rt, 2 min | (E)-1-Iodo-1-(p-tolylsulfonyl)oct-1-ene | 88 | [4] |

| Phenylacetylene | Sodium p-toluenesulfinate | I₂ | Water, rt, 10 min | (E)-1-Iodo-2-(p-tolylsulfonyl)ethene | 95 | [4] |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful "click chemistry" reaction that can be employed for the synthesis of 1-sulfonyl-1,2,3-triazoles.[5][6][7][8] This reaction proceeds with high efficiency and regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. The reaction is tolerant of a wide range of functional groups and can often be performed in aqueous media, making it a highly versatile and environmentally friendly method.[5][6]

Table 2: Copper-Catalyzed Cycloaddition of Sulfonyl Azides and Alkynes

| Sulfonyl Azide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |

| Tosyl azide | Phenylacetylene | CuI (5 mol%), Prolinamide ligand (10 mol%) | Water | 98 | [5] |

| Mesitylenesulfonyl azide | 1-Ethynyl-4-fluorobenzene | CuI (5 mol%), Prolinamide ligand (10 mol%) | Water | 95 | [5] |

| 4-Nitrobenzenesulfonyl azide | Propargyl alcohol | CuI (5 mol%), Prolinamide ligand (10 mol%) | Water | 92 | [5] |

Reactivity of Sulfonyl-Alkynes

The electron-withdrawing sulfonyl group renders the alkyne moiety of sulfonyl-alkynes highly electrophilic. This activation facilitates a range of chemical transformations, most notably cycloaddition reactions and Michael additions.

Cycloaddition Reactions

Sulfonyl-alkynes are excellent dienophiles and dipolarophiles in cycloaddition reactions. The reaction of sulfonyl azides with terminal alkynes to form 1-sulfonyl-1,2,3-triazoles, as discussed in the synthesis section, is a prime example of a [3+2] cycloaddition.[5][6][7][8]

Michael Addition

The polarized nature of the carbon-carbon triple bond in sulfonyl-alkynes makes them excellent Michael acceptors.[3][9][10] A variety of nucleophiles, including thiols, amines, and carbanions, can readily add across the alkyne in a conjugate fashion. The addition of thiols to sulfonyl-alkynes, for instance, provides a straightforward route to β-thiovinyl sulfones, which are valuable synthetic intermediates.[3][9][10] The reaction is often highly stereoselective, affording the (E)-isomer as the major product.[3][9][10]

Experimental Protocols

General Procedure for Ultrasound-Assisted Iodosulfonylation of Alkynes

To a solution of the alkyne (1.0 mmol), sulfonyl hydrazide (1.2 mmol), and potassium iodide (1.5 mmol) in water (5 mL) is added hydrogen peroxide (30% in water, 2.0 mmol). The reaction mixture is then subjected to ultrasound irradiation at room temperature for 2 minutes. After completion of the reaction, the product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (E)-β-iodovinyl sulfone.[4]

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In a round-bottom flask, the terminal alkyne (1.0 mmol), sulfonyl azide (1.0 mmol), and a catalytic amount of a prolinamide ligand (10 mol%) are dissolved in water (10 mL). To this solution, copper(I) iodide (5 mol%) is added, and the resulting mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the pure 1-sulfonyl-1,2,3-triazole.[5]

Applications in Drug Development

The sulfonyl group is a privileged scaffold in medicinal chemistry, and its incorporation into molecules via a sulfonyl-alkyne handle offers significant potential in drug discovery. Sulfonyl-containing compounds are known to act as inhibitors for a variety of enzymes, including kinases and proteases.

Sulfonyl-Alkynes as Potential Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors is a key focus of modern drug discovery. The sulfonyl group can form crucial hydrogen bonds with the kinase hinge region, a common feature in many kinase inhibitors. While specific examples of sulfonyl-alkyne kinase inhibitors are emerging, the synthetic accessibility and reactivity of this functional group make it an attractive component for the design of new covalent and non-covalent kinase inhibitors.

Targeting Signaling Pathways

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[11][12][13][14][15] Small molecule inhibitors of the Hh pathway are therefore of significant therapeutic interest. While no sulfonyl-alkyne has been explicitly reported as a clinical Hh pathway inhibitor, the structural motifs present in known inhibitors suggest that sulfonyl-alkynes could be valuable scaffolds for the design of new antagonists. For instance, many Hh pathway inhibitors target the transmembrane protein Smoothened (SMO).[12][13][14][15]

Caption: The Hedgehog signaling pathway and a potential point of inhibition.

The diagram above illustrates a simplified representation of the Hedgehog signaling pathway. In the "off" state, the Patched-1 (PTCH1) receptor inhibits Smoothened (SMO), leading to the phosphorylation and inactivation of GLI transcription factors. Upon binding of a Hedgehog (Hh) ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI proteins, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[11][12][13][14][15] A hypothetical sulfonyl-alkyne inhibitor could target SMO, preventing its activation and thereby blocking downstream signaling, a strategy employed by several known Hh pathway inhibitors.[12][13][14][15]

Conclusion

Sulfonyl-alkynes are a valuable and versatile class of compounds in organic chemistry. Their unique electronic properties facilitate a wide array of chemical transformations, providing access to a diverse range of molecular architectures. The established role of the sulfonyl group in medicinal chemistry, combined with the synthetic flexibility of the alkyne, positions sulfonyl-alkynes as highly promising building blocks for the discovery and development of new therapeutic agents. Further exploration of their reactivity and biological activity is expected to unveil new opportunities in both academic research and the pharmaceutical industry.

Caption: A general experimental workflow for the synthesis and evaluation of sulfonyl-alkynes.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Semantic Scholar [semanticscholar.org]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 13. Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

Navigating the Safety Profile of (Ethynylsulfonyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ethynylsulfonyl)benzene is a sulfone-containing aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of comprehensive health and safety data for this specific molecule, this guide provides a detailed overview based on available information for structurally related compounds, primarily "1-ETHYNYL-4-(METHYLSULPHONYL)-BENZENE". The following sections outline the known physical and chemical properties, potential hazards, and recommended safety precautions. This document is intended to serve as a foundational resource for professionals handling this compound, emphasizing the importance of prudent laboratory practices in the absence of exhaustive toxicological data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H8O2S | ChemicalBook[1] |

| Molecular Weight | 180.22 g/mol | Sigma-Aldrich |

| Melting Point | 73-74 °C (lit.) | Sigma-Aldrich |

| Appearance | Light yellow solid | Fisher Scientific[2] |

| Solubility | Soluble in organic solvents | Sigma-Aldrich |

Toxicological Data & Health Hazards

Direct toxicological studies on (ethynylsulfonyl)benzene were not identified in the public domain. Therefore, a conservative approach to handling is imperative. The hazard profile is inferred from the general reactivity of related functional groups (sulfonyl and ethynyl) and data from similar molecules.

General Health Effects of Related Compounds:

-

Benzene and its derivatives: Chronic exposure to benzene is a well-documented cause of bone marrow depression, leading to conditions like aplastic anemia and leukemia.[3][4] While (ethynylsulfonyl)benzene is a derivative, it is crucial to handle it with the understanding that aromatic compounds can have significant long-term health effects.

-

Ethylbenzene: Acute exposure can cause respiratory and eye irritation, as well as neurological effects like dizziness.[5][6]

-

Sulfones: Generally considered to be of low to moderate toxicity. However, specific toxicological properties are highly dependent on the overall molecular structure.

Hazard Statements for Related Compounds (e.g., Flammable Liquids with Sulfonyl Groups):

-

Highly flammable liquid and vapor.

-

May be fatal if swallowed and enters airways.

-

Harmful if inhaled.

-

Causes skin and serious eye irritation.

-

May cause genetic defects and cancer.

-

Causes damage to organs through prolonged or repeated exposure.

-

Toxic or harmful to aquatic life with long-lasting effects.[7]

Experimental Safety Protocols

Detailed experimental protocols for toxicological assessment of (ethynylsulfonyl)benzene are not available. However, based on the safety data sheets of related compounds, the following general handling procedures are recommended.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: Use only outdoors or in a well-ventilated area. If dusts or aerosols may be generated, a particle filter respirator is recommended.

Handling and Storage:

-

Handle in accordance with good industrial hygiene and safety practices.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]

-

Keep the container tightly closed.[7]

First Aid Measures:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

Visualized Safety Workflow

The following diagram illustrates a general workflow for safely handling (ethynylsulfonyl)benzene in a laboratory setting, from preparation to disposal.

Caption: General laboratory safety workflow for handling potentially hazardous chemical compounds.

Conclusion

While specific health and safety data for (ethynylsulfonyl)benzene remains scarce, a precautionary approach based on the known hazards of structurally similar compounds is essential. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information compiled in this guide should be used as a starting point for a thorough risk assessment before any handling or experimentation with this compound. Further toxicological studies are warranted to fully characterize the safety profile of (ethynylsulfonyl)benzene.

References

- 1. 1-ETHYNYL-4-(METHYLSULPHONYL)-BENZENE - Safety Data Sheet [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. gov.uk [gov.uk]

- 4. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

stability and storage conditions for ethynylsulfonyl benzene

An In-depth Technical Guide on the Stability and Storage of Ethynylsulfonyl Benzene

Introduction

Ethynylsulfonyl benzene is a versatile reagent in organic synthesis, valued for its reactive ethynyl and sulfonyl functional groups. Its utility in the construction of complex molecules necessitates a thorough understanding of its stability and appropriate handling and storage conditions to ensure experimental reproducibility and safety. This guide provides a summary of the available technical information on the stability and storage of ethynylsulfonyl benzene, based on published chemical literature. The information is intended for researchers, scientists, and professionals in drug development.

Stability Profile

The stability of ethynylsulfonyl benzene is influenced by its molecular structure, which features an electron-withdrawing sulfonyl group attached to an activated alkyne. This configuration makes the molecule susceptible to certain chemical transformations.

Chemical Stability

Ethynylsulfonyl benzene and related alkynyl sulfones have demonstrated short-term stability in aqueous buffer solutions. A study revealed that alkynyl sulfones were stable for 10 hours when incubated with various biomolecules in a pH 7.4 aqueous buffer, with stability monitored by HPLC analysis[1]. However, the presence of basic conditions may promote degradation. For instance, a related indene compound in equilibrium with its isomer showed slow decomposition over two weeks at room temperature in the presence of triethylamine in dichloromethane[2].

The compound is frequently used in reactions conducted under an inert atmosphere (e.g., nitrogen or argon), suggesting potential sensitivity to atmospheric oxygen or moisture over extended periods[2][3].

Summary of Stability Data

The following table summarizes the known and inferred stability of ethynylsulfonyl benzene.

| Condition | Observation/Inference | Citation |

| Aqueous Buffer (pH 7.4) | Stable for at least 10 hours at room temperature. | [1] |

| Basic Conditions | Potential for slow decomposition, as observed with related compounds. | [2] |

| Inert Atmosphere | Commonly used in synthesis, suggesting long-term stability is enhanced. | [2][3] |

| Elevated Temperature | Used in reactions at elevated temperatures (e.g., 70-90 °C) for short durations, indicating some thermal stability. | [3] |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of ethynylsulfonyl benzene.

Recommended Storage Conditions

Based on the compound's reactivity and general laboratory best practices, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location (e.g., refrigerator at 2-8 °C). | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential reactions with atmospheric oxygen or moisture. |

| Light | Store in an amber or opaque vial. | To protect against potential light-induced degradation. |

| Container | Use a tightly sealed, chemically resistant container. | To prevent contamination and exposure to the atmosphere. |

Handling Workflow

The following diagram illustrates a recommended workflow for handling ethynylsulfonyl benzene in a laboratory setting.

Caption: Recommended Handling Workflow for Ethynylsulfonyl Benzene

Experimental Protocols

General Protocol for Chemical Stability Assessment

-

Objective: To evaluate the stability of ethynylsulfonyl benzene under various conditions (e.g., temperature, humidity, light, pH).

-

Materials:

-

Ethynylsulfonyl benzene

-

Appropriate solvents (e.g., acetonitrile, water)

-

Buffers of varying pH

-

HPLC or GC-MS for analysis

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

-

Procedure:

-

Prepare stock solutions of ethynylsulfonyl benzene in a suitable solvent.

-

Aliquot the stock solution into separate vials for each test condition.

-

Expose the samples to the different stress conditions (e.g., 40°C/75% RH, 25°C/60% RH, photostability chamber).

-

At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample from each condition.

-

Analyze the samples by a validated analytical method (e.g., HPLC) to determine the concentration of ethynylsulfonyl benzene and detect any degradation products.

-

Calculate the percentage of degradation over time for each condition.

-

Potential Degradation Pathways

The reactivity of ethynylsulfonyl benzene suggests potential degradation pathways that should be considered. The highly electrophilic nature of the β-acetylenic carbon makes it susceptible to nucleophilic attack[2].

Caption: Hypothetical Degradation via Nucleophilic Addition

This diagram illustrates a plausible degradation pathway where a nucleophile attacks the alkyne, a reaction that is well-documented for similar compounds[2].

Conclusion

While specific, comprehensive stability data for ethynylsulfonyl benzene is limited in the public domain, the available literature on its synthesis and reactivity provides valuable insights. It exhibits short-term stability in neutral aqueous solutions but may be sensitive to basic conditions, atmospheric oxygen, and moisture over the long term. For optimal preservation of its chemical integrity, ethynylsulfonyl benzene should be stored in a cool, dark place under an inert atmosphere. Adherence to standard laboratory safety and handling protocols is essential when working with this reactive compound. Further dedicated stability studies would be beneficial to more fully characterize its degradation profile.

References

An In-depth Technical Guide to the Core Reactions of Benzene, (ethynylsulfonyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key reactions involving Benzene, (ethynylsulfonyl)-, a versatile building block in organic synthesis. Due to its electron-deficient alkyne moiety, this compound readily participates in a variety of transformations, making it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science. This document details its synthesis and primary reaction classes, including cycloadditions and nucleophilic additions, providing experimental protocols and quantitative data based on closely related analogues.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆O₂S[1] |

| Molecular Weight | 166.20 g/mol [1] |

| IUPAC Name | ethynylsulfonylbenzene[1] |

| CAS Number | 32501-94-3[1] |

| Synonyms | (Ethynylsulfonyl)benzene, Phenylsulfonylacetylene[1] |

Synthesis of Benzene, (ethynylsulfonyl)-

The synthesis of Benzene, (ethynylsulfonyl)- can be achieved through a two-step process analogous to the preparation of other aryl alkynyl sulfones. The primary method involves the Sonogashira coupling of an aryl sulfonyl halide with a protected acetylene, followed by a deprotection step. A well-documented analogous synthesis is that of ethynyl p-tolyl sulfone, which provides a reliable template for the synthesis of the title compound.

Experimental Protocol: Synthesis of Benzene, (ethynylsulfonyl)- (Analogous to Ethynyl p-tolyl sulfone)

Step 1: Synthesis of (Phenylsulfonyl)(trimethylsilyl)acetylene (via Friedel-Crafts-type reaction)

-

In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in dry dichloromethane.

-

Add benzenesulfonyl chloride (1.0 eq) to the suspension and stir for 20 minutes at room temperature to form the electrophilic complex.

-

In a separate flame-dried flask, dissolve bis(trimethylsilyl)acetylene (1.0 eq) in dry dichloromethane and cool the solution to 0°C.

-

Slowly add the benzenesulfonyl chloride-aluminum chloride complex to the solution of bis(trimethylsilyl)acetylene at 0°C over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by carefully pouring the mixture into a slurry of 20% hydrochloric acid and ice.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like petroleum ether.

Step 2: Deprotection to Benzene, (ethynylsulfonyl)-

-

Dissolve (Phenylsulfonyl)(trimethylsilyl)acetylene (1.0 eq) in methanol in a round-bottomed flask.

-

Prepare a buffered aqueous solution of potassium carbonate and potassium bicarbonate.

-

Add the buffered solution dropwise to the methanolic solution of the silylated acetylene, maintaining the temperature around 30°C.

-

After the addition is complete, stir the reaction mixture for an additional 2-3 hours at room temperature.

-

Extract the product with dichloromethane, wash the combined organic layers with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield Benzene, (ethynylsulfonyl)- as a solid, which can be further purified by recrystallization.

References

Potential Research Areas for Ethynylsulfonyl Benzene: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylsulfonyl benzene and its derivatives represent a promising, yet underexplored, class of compounds with significant potential in medicinal chemistry, chemical biology, and materials science. The unique combination of the electrophilic sulfonyl group and the versatile ethynyl moiety imparts a rich and varied reactivity profile, making this scaffold an attractive starting point for the development of novel therapeutics, chemical probes, and functional materials. This technical guide provides a comprehensive overview of the synthesis, known reactivity, and potential research applications of ethynylsulfonyl benzene, with a focus on actionable insights for researchers in drug discovery and development. We present key data in a structured format, outline detailed experimental considerations, and propose future research directions supported by conceptual and workflow diagrams.

Introduction: The Ethynylsulfonyl Benzene Scaffold

Ethynylsulfonyl benzene possesses a distinct molecular architecture characterized by a phenyl ring substituted with an ethynylsulfonyl group (-SO₂C≡CH). The sulfonyl group acts as a strong electron-withdrawing group, activating the adjacent alkyne for a variety of chemical transformations. This inherent reactivity, coupled with the linear geometry of the ethynyl group, provides a unique platform for the design of targeted molecules.

Table 1: Physicochemical Properties of Ethynylsulfonyl Benzene

| Property | Value | Source |

| Molecular Formula | C₈H₆O₂S | PubChem |

| Molecular Weight | 166.20 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| IUPAC Name | ethynylsulfonylbenzene | PubChem |

| SMILES | C#CS(=O)(=O)c1ccccc1 | PubChem |

Synthesis of Ethynylsulfonyl Benzene and its Derivatives

The synthesis of aryl ethynyl sulfones can be achieved through several methodologies, offering flexibility in substrate scope and reaction conditions.

General Synthetic Protocol: One-Pot Three-Component Reaction

A highly efficient one-pot, three-component protocol has been reported for the synthesis of arylsulfonyl alkynes. This method involves the reaction of an ethynyl-benziodoxolone (EBX) reagent, a sulfur dioxide source like DABSO (DABCO·SO₂), and an organometallic reagent (e.g., Grignard or organolithium) or an aryl iodide with a palladium catalyst.

Experimental Protocol: General Procedure for the One-Pot Synthesis of Aryl Ethynyl Sulfones

-

Preparation of the Sulfinate Salt (in situ): To a solution of the organometallic reagent (e.g., phenylmagnesium bromide, 1.2 mmol) in an appropriate solvent (e.g., THF, 5 mL) at 0 °C, add a solution of DABSO (0.4 mmol) in the same solvent. Stir the mixture for 30 minutes at room temperature.

-

Alkynylation: To the resulting sulfinate salt solution, add the ethynyl-benziodoxolone (EBX) reagent (0.5 mmol).

-

Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Table 2: Examples of Synthesized Aryl Alkynyl Sulfones and Their Yields

| Aryl Group | Yield (%) |

| Phenyl | 75 |

| 4-Methylphenyl | 82 |

| 4-Methoxyphenyl | 85 |

| 4-Chlorophenyl | 78 |

| 2-Thienyl | 79 |

Note: Yields are representative and may vary based on specific reaction conditions and substrates.

Potential Research Areas and Applications

The unique chemical properties of ethynylsulfonyl benzene open up several avenues for research and development.

Medicinal Chemistry: Development of Novel Therapeutic Agents

The sulfone moiety is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The addition of the ethynyl group provides a handle for further functionalization and can also contribute to binding interactions with biological targets.

Potential Therapeutic Targets:

-

Enzyme Inhibition: The electrophilic nature of the activated alkyne makes ethynylsulfonyl benzene a potential covalent inhibitor of enzymes with nucleophilic residues (e.g., cysteine, serine, lysine) in their active sites.

-

Signal Transduction Pathway Modulation: Benzene sulfonamide derivatives have been shown to exhibit anti-hepatic fibrosis activity by inhibiting the JAK1-STAT1/3 pathway. This suggests that ethynylsulfonyl benzene analogs could be investigated as modulators of this and other kinase signaling pathways implicated in cancer and inflammatory diseases.

-

Anticancer Agents: The sulfone scaffold is present in several anticancer agents. The potential for ethynylsulfonyl benzene derivatives to act as cytotoxic agents against various cancer cell lines warrants investigation.

Chemical Biology: Probes for Target Identification and Validation

The ethynyl group is a versatile functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This allows for the facile conjugation of ethynylsulfonyl benzene to reporter tags (e.g., fluorophores, biotin) or affinity matrices.

Applications as Chemical Probes:

-

Activity-Based Protein Profiling (ABPP): Ethynylsulfonyl benzene-based probes can be used to identify novel protein targets by covalently labeling active-site residues.

-

Target Engagement Studies: Clickable probes can be employed to verify that a drug candidate is binding to its intended target within a complex biological system.

-

Bioorthogonal Chemistry: The ethynyl group can participate in bioorthogonal reactions, enabling the study of biological processes in living systems without interfering with native biochemistry.

Organic Synthesis and Materials Science

The activated triple bond in ethynylsulfonyl benzene makes it a valuable building block in organic synthesis.

-

Cycloaddition Reactions: It can readily participate in [3+2] cycloadditions with azides to form triazoles, a common scaffold in medicinal chemistry.

-

Michael Additions: The electron-deficient alkyne is susceptible to conjugate addition by a wide range of nucleophiles, providing access to a diverse array of functionalized vinyl sulfones.

-

Polymer Chemistry: The bifunctional nature of ethynylsulfonyl benzene derivatives could be exploited in the synthesis of novel polymers with interesting electronic and material properties.

Future Directions and Conclusion

Ethynylsulfonyl benzene is a scaffold with considerable untapped potential. Future research should focus on:

-

Systematic SAR Studies: A thorough investigation of the structure-activity relationships of substituted ethynylsulfonyl benzene derivatives against various biological targets is needed to unlock their full therapeutic potential.

-

Mechanism of Action Studies: For any identified bioactive compounds, detailed mechanistic studies are crucial to understand their mode of action at the molecular level.

-

Development of Novel Synthetic Methodologies: The exploration of new, efficient, and sustainable methods for the synthesis of functionalized ethynylsulfonyl benzenes will accelerate research in this area.

-

Exploration in Materials Science: The potential of these compounds as monomers for novel polymers with unique properties remains largely unexplored.

References

Unveiling the Chemistry and Potential of (Ethynylsulfonyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Ethynylsulfonyl)benzene, a member of the ethynyl aryl sulfone family, presents a compelling scaffold for chemical synthesis and exploration in drug discovery. Its unique electronic properties, arising from the conjugation of a phenyl ring, a sulfonyl group, and a terminal alkyne, render it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and potential biological significance of (ethynylsulfonyl)benzene, with a focus on experimental details and data-driven insights.

Chemical and Physical Properties

(Ethynylsulfonyl)benzene, with the chemical formula C₈H₆O₂S, is also known by its IUPAC name, ethynylsulfonylbenzene, and its synonym, ethynyl phenyl sulfone. It is registered under the CAS number 32501-94-3. This compound is reported to be an oil with a boiling point of 103–105 °C at a pressure of 0.01 mmHg.

| Property | Value |

| Molecular Formula | C₈H₆O₂S |

| Molecular Weight | 166.21 g/mol |

| CAS Number | 32501-94-3 |

| Physical State | Oil |

| Boiling Point | 103–105 °C / 0.01 mmHg |

Synthesis of (Ethynylsulfonyl)benzene

The preparation of (ethynylsulfonyl)benzene can be achieved through a simplified, one-step procedure from commercially available starting materials. This method involves the reaction of bis(trimethylsilyl)acetylene (BTMSA) with a preformed complex of benzenesulfonyl chloride and aluminum chloride, followed by in-situ desilylation on silica gel.

A detailed, two-step experimental protocol for the synthesis of the closely related compound, ethynyl p-tolyl sulfone, provides a valuable template that can be adapted for the synthesis of (ethynylsulfonyl)benzene.

Experimental Protocol: Two-Step Synthesis of Ethynyl Aryl Sulfones (Adapted for Ethynyl Phenyl Sulfone)

Step 1: Synthesis of Phenyl 2-(trimethylsilyl)ethynyl sulfone

-

In a flame-dried, 500-mL, three-necked, round-bottomed flask fitted with a nitrogen inlet and glass stoppers, place 200 mL of dry dichloromethane and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.

-

After the addition of 41.9 g (0.22 mol) of p-toluenesulfonyl chloride (or benzenesulfonyl chloride for the target compound), shake the resulting dark-brown mixture occasionally for 20 min at room temperature.

-

Cool the mixture to 0°C in an ice bath and add 34.1 g (0.2 mol) of bis(trimethylsilyl)acetylene dropwise over 30 min.

-

Upon completion of the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Hydrolyze the mixture by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).

-

Separate the organic layer, wash twice with water (150 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent in a rotary evaporator to give a brown solid.

-

Recrystallize the crude product from light petroleum ether (bp 40–60°C) to yield the silylated intermediate as white crystals.

Step 2: Desilylation to Yield (Ethynylsulfonyl)benzene

-

Charge a 1-L, three-necked, round-bottomed flask equipped with a thermometer, an addition funnel, a nitrogen inlet, and a magnetic stirrer with 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone (or the corresponding phenyl derivative) and 300 mL of reagent-grade methanol.

-

Stir the mixture for 30 min to obtain a clear solution.

-

In the addition funnel, place 350 mL of an aqueous solution containing potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M).

-

Add this buffer solution at a rate that maintains the reaction temperature at 30°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Extract the product with dichloromethane (3 x 150 mL).

-

Wash the combined organic layers twice with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford the final product.

Spectroscopic Characterization of Benzene, (ethynylsulfonyl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound "Benzene, (ethynylsulfonyl)-". Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on the analysis of its functional groups and known spectroscopic principles. It also outlines the standard experimental protocols required for such characterization, making it a valuable resource for researchers involved in the synthesis and analysis of novel organic compounds.

Predicted Spectroscopic Data

The structure of Benzene, (ethynylsulfonyl)- combines a phenyl ring, a sulfonyl group, and a terminal alkyne. Each of these functional groups will give rise to characteristic signals in various spectroscopic analyses. The following tables summarize the predicted data.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

The nuclear magnetic resonance (NMR) spectra are predicted for a standard deuterated solvent such as CDCl₃. Chemical shifts (δ) are given in parts per million (ppm).

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.8 - 8.2 | Multiplet | 5H | Phenyl group protons |

| Ethynyl Proton | 3.2 - 3.5 | Singlet | 1H | Acetylenic proton |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 125 - 140 | Phenyl group carbons |

| Ethynyl Carbons | 80 - 90 | Acetylenic carbons |

Note: The electron-withdrawing nature of the sulfonyl group is expected to shift the aromatic protons downfield.

Table 2: Predicted Infrared (IR) Spectroscopic Data

The infrared (IR) spectrum is expected to show characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyne) | ~3300 | Strong, sharp |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C≡C stretch (alkyne) | 2100 - 2140 | Weak to medium |

| S=O stretch (sulfonyl) | 1350 - 1300 and 1160 - 1120 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

Table 3: Predicted Mass Spectrometry (MS) Data

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₈H₆O₂S | |

| Molecular Weight | 166.20 g/mol | [1][2] |

| Molecular Ion (M⁺) | m/z 166 | Expected base peak or prominent peak in EI-MS |

| Key Fragment Ions | m/z 101 ([M-SO₂H]⁺) | Loss of the sulfonyl group |

| m/z 77 ([C₆H₅]⁺) | Phenyl cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like Benzene, (ethynylsulfonyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.

-

For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

-

Instrument Setup:

-

The mass spectrometer is typically operated under high vacuum.

-

For EI, a standard ionization energy of 70 eV is used.

-

-

Data Acquisition:

-

The sample is introduced into the ion source where it is vaporized and ionized.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: Workflow for Spectroscopic Characterization.

References

Methodological & Application

Synthesis of Benzene, (ethynylsulfonyl)- from 4-Bromobenzenesulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Benzene, (ethynylsulfonyl)-, also known as ethynyl phenyl sulfone, and its derivatives. The presented methodology is adapted from a simplified, one-pot procedure for the preparation of aryl ethynyl sulfones. This approach utilizes an aluminum chloride-mediated sulfonylation of bis(trimethylsilyl)acetylene (BTMSA) followed by a silica gel-mediated desilylation. This method offers a more direct and efficient alternative to multi-step syntheses, providing the target compound in good yield and high purity, suitable for applications in medicinal chemistry and materials science. While the specific example provided in the literature is for the synthesis of ethynyl p-tolyl sulfone and ethynyl phenyl sulfone, this protocol has been generalized for the use of substituted benzenesulfonyl chlorides, such as 4-bromobenzenesulfonyl chloride.

Introduction

Aryl ethynyl sulfones are valuable synthetic intermediates, serving as acetylene equivalents in various organic transformations, including cycloaddition reactions.[1] Their utility in the construction of complex molecular architectures, such as 7-azabicyclo[2.2.1]heptane systems found in epibatidine alkaloids, underscores their importance in drug discovery and development.[1] Traditional methods for the synthesis of these compounds often involve multiple steps, including elimination and oxidation procedures.[1] The protocol detailed below is based on a more streamlined approach, combining the sulfonylation of a protected acetylene source and subsequent deprotection into a single, efficient workflow.[1]

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Molar Ratio (relative to Sulfonyl Chloride) | Molecular Weight ( g/mol ) | Suggested Quantity (for 10 mmol scale) |

| 4-Bromobenzenesulfonyl Chloride | 1.0 | 255.50 | 2.56 g |

| Aluminum Chloride (AlCl₃) | 1.1 | 133.34 | 1.47 g |

| Bis(trimethylsilyl)acetylene (BTMSA) | 1.2 | 170.40 | 2.05 g (2.7 mL) |

| Dichloromethane (CH₂Cl₂) | - | 84.93 | 50 mL |

| Silica Gel (for chromatography) | - | - | As needed |

| Reaction Temperature | - | - | 0 °C to room temperature |

| Reaction Time | - | - | ~2 hours |

Table 2: Expected Yield and Product Characterization

| Product | Expected Yield | Physical Appearance | Key Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |

| Benzene, 4-bromo-(ethynylsulfonyl)- | 60-70% | White to off-white solid | To be determined experimentally |

| Phenyl 2-(trimethylsilyl)ethynyl sulfone (intermediate) | ~80% (if isolated) | Not typically isolated | Not applicable in one-pot procedure |

Experimental Protocols

One-Pot Synthesis of Benzene, (ethynylsulfonyl)- from 4-Bromobenzenesulfonyl Chloride

This protocol is adapted from the procedure described by Chen and Trudell for the synthesis of ethynyl p-tolyl sulfone and ethynyl phenyl sulfone.[1]

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Aluminum chloride (anhydrous)

-

Bis(trimethylsilyl)acetylene (BTMSA)

-

Dichloromethane (anhydrous)

-

Silica gel (for flash chromatography)

-

Standard glassware for inert atmosphere reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation of the Sulfonyl Chloride-Aluminum Chloride Complex:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

-

To the flask, add anhydrous dichloromethane (25 mL) and cool the suspension to 0 °C in an ice bath.

-

Slowly add 4-bromobenzenesulfonyl chloride (1.0 equivalent) to the stirred suspension.

-

Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the electrophilic complex.

-

-

Sulfonylation of Bis(trimethylsilyl)acetylene:

-

To the pre-formed complex at 0 °C, add bis(trimethylsilyl)acetylene (1.2 equivalents) dropwise via syringe over 10 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Remove the ice bath and let the reaction warm to room temperature, stirring for another 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and In-Situ Desilylation:

-

Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water.

-

Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).

-